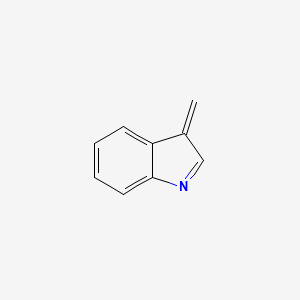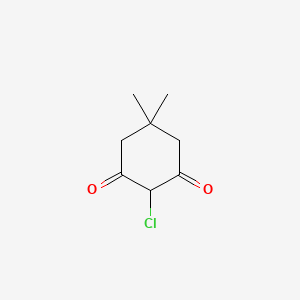
Chlorodimedone
Descripción general
Descripción
Synthesis Analysis
The synthesis of chlorodimedone-like compounds involves various chemical reactions. For example, the coupling of dimedone with diazonium salts can yield antipyrine derivatives, highlighting a method for creating complex molecules from simpler precursors (Ashry, Awad, Ibrahim, & Bdeewy, 2007). Additionally, the rational synthesis of chlorins, which are closely related to chlorodimedone's structural class, can be achieved through rearrangements and condensations of pyrrole precursors, showcasing advanced synthetic strategies for chlorinated compounds (Burns, Li, Shi, & Caldwell, 2002).
Molecular Structure Analysis
The molecular structure of chlorodimedone-like compounds can be analyzed through various spectroscopic and computational methods. For instance, the synthesis and structure of a compound synthesized from dimedone and 1,3-benzodioxole-5-carbaldehyde demonstrate the potential conformations and structural features such compounds can exhibit (Liu, Tang, & Du, 2007).
Chemical Reactions and Properties
Chlorodimedone and its derivatives undergo various chemical reactions that define their chemical properties. For example, halogen substitution reactions on cyclohexanediones, like dichlorodimedone, have been studied, revealing insights into the reactivity of chlorinated compounds (Schamp & Verzele, 2010). Moreover, the reactivity of monochlorodimedone in enzymatic assays indicates specific chemical behaviors under mild conditions, further elucidating the chemical reactions chlorodimedone-like compounds may undergo (China, Okada, & Dohi, 2015).
Physical Properties Analysis
While specific studies on the physical properties of chlorodimedone were not identified, research on similar compounds provides valuable insights. The physical properties, such as solubility, melting point, and crystalline structure, can be inferred from the detailed analysis of related chlorinated compounds and their synthesis products.
Chemical Properties Analysis
The chemical properties of chlorodimedone, including its reactivity, stability, and halogenation potential, can be derived from studies on similar chlorinated compounds. For instance, the enzymatic and chemical halogenation reactions of chlorodimedone analogs reveal the influence of structural elements on their chemical behavior and reactivity (Libby, Thomas, Kaiser, & Hager, 1982).
Aplicaciones Científicas De Investigación
Chloroquine in Antiviral Research
Recent studies have highlighted the potential benefit of chloroquine, a drug similar in structure and function to chlorodimedone, in the treatment of viral infections such as COVID-19. These insights are based on previous experiments with chloroquine in antiviral research, suggesting its potential applicability beyond its traditional use as an antimalarial drug (Touret & de Lamballerie, 2020).
Chloroquine in Cancer Therapies
Chloroquine has been studied for its potential role in cancer therapies. Its ability to sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner has been highlighted. This property is primarily due to its lysosomotrophic nature, which seems crucial for increasing the efficacy and specificity of cancer treatments (Solomon & Lee, 2009).
Chloroquine as an Adjuvant in Anti-Cancer Chemotherapies
Chloroquine, in addition to its antimalarial and anti-rheumatoid applications, has been found to have direct effects on different types of malignancies. Its potential in potentiating chemotherapies has been recognized, particularly in its ability to inhibit mechanisms like the multidrug-resistance pump and autophagy that tumor cells may use to resist chemotherapies (Pascolo, 2016).
Chloroquine in Rheumatology and Cardiovascular Disorders
Beyond its antimalarial and potential anticancer applications, chloroquine and its analogues have also found use in treating rheumatological and cardiovascular disorders. The pleiotropic pharmacological actions of these drugs, including immunomodulation and anti-inflammatory properties, have led to their application in these fields (Shukla & Wagle Shukla, 2019).
Mecanismo De Acción
Target of Action
Chlorodimedone is a substrate for chloroperoxidase . Chloroperoxidase is an enzyme that catalyzes a wide variety of reactions, including the halogenation of organic compounds and the oxidation of various substrates.
Action Environment
The action of Chlorodimedone, like that of many other compounds, can be influenced by various environmental factors. For instance, the activity of chloroperoxidase, with which Chlorodimedone interacts, can be affected by factors such as pH and temperature . Therefore, these factors could potentially influence the action, efficacy, and stability of Chlorodimedone.
Propiedades
IUPAC Name |
2-chloro-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBIHUAWDXUCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223260 | |
| Record name | Chlorodimedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodimedone | |
CAS RN |
7298-89-7 | |
| Record name | Chlorodimedone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorodimedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Chlorodimedone in studying haloperoxidases?
A1: Chlorodimedone (2-chloro-5,5-dimethyl-1,3-cyclohexanedione) serves as a model substrate for studying the activity of haloperoxidases, particularly chloroperoxidase (CPO). These enzymes catalyze the halogenation of organic compounds using halides and hydrogen peroxide. Chlorodimedone's reactivity with CPO, as opposed to free chlorine, makes it a valuable tool for investigating the mechanism of direct chlorine transfer from the enzyme to the substrate .
Q2: How does the structure of Chlorodimedone contribute to its use in studying halogenation reactions?
A2: Chlorodimedone's structure allows researchers to differentiate between enzyme-mediated and free halogen-mediated reactions. Studies comparing the relative substrate specificities of Chlorodimedone and other substrates in reactions with the CPO-H2O2-Cl system versus the hypochlorite-Cl system reveal that Chlorodimedone exhibits a higher specificity for the CPO-H2O2-Cl system. This difference suggests that Chlorodimedone predominantly undergoes halogenation through direct chlorine transfer from the enzyme rather than through a free oxidized halogen intermediate like hypochlorite .
Q3: Can you provide an example of how Chlorodimedone is used to study novel enzymes?
A3: In a study focusing on the identification of novel haloperoxidases from marine environments, researchers used Chlorodimedone to test the activity of newly discovered enzymes. They successfully demonstrated that E. coli cells expressing chimeric genes encoding for these novel haloperoxidases could effectively utilize potassium bromide (KBr) or potassium chloride (KCl) to halogenate Chlorodimedone . This finding highlights the utility of Chlorodimedone as a tool for characterizing the activity of potentially valuable biocatalysts.
Q4: Aside from haloperoxidase studies, is Chlorodimedone used in other research areas?
A4: Yes, Chlorodimedone is also utilized in synthetic organic chemistry. For example, it can be used as a starting material to synthesize 2-acylresorcinols, compounds with potential biological activity. This synthesis involves a two-step process: first, chlorination of a 2-acyl-1,3-cyclohexanedione derivative using either N-chlorosuccinimide (NCS) or molecular chlorine, followed by aromatization in a heated solution of hydrogen chloride in dimethylformamide. This method has been successfully employed to produce various 2-acylresorcinols, including 2-acetylresorcinol, 2-propionylresorcinol, and 2-isobutyrylresorcinol .
Q5: Are there alternative substrates to Chlorodimedone for studying haloperoxidases?
A5: Yes, other substrates can be used to study haloperoxidases, and the choice often depends on the specific research question. Common alternatives include monochlorodimedone, antipyrine, and barbituric acid. Researchers often compare the kinetic parameters and substrate specificities of different substrates to gain insights into the enzyme's mechanism and potential applications .
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one](/img/structure/B1207953.png)
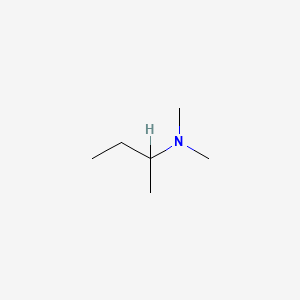

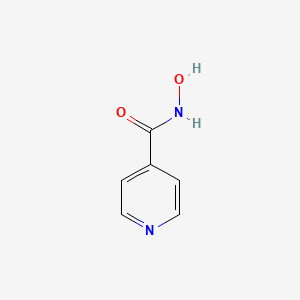

![5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1207963.png)


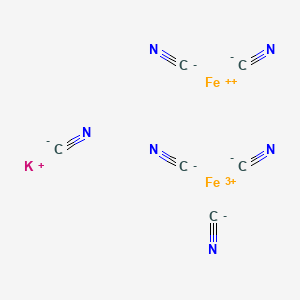


![3-(16-Ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid](/img/structure/B1207974.png)
